4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group is attached to the piperazine nitrogen. The final step involves the attachment of the phenyl group to the pyrazolo[3,4-d]pyrimidine core .
Chemical Reactions Analysis
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine: This compound has a thieno[2,3-d]pyrimidine core instead of a pyrazolo[3,4-d]pyrimidine core.
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-substituted-phenyl)pyrimidine-5-carboxamide: These compounds have been studied for their potential as acetylcholinesterase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and pyrazolo[3,4-d]pyrimidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRBLJSMPWZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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